[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an ethyl-amino-acetic acid moiety. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemical research. Its chemical structure can be represented by the molecular formula and has a CAS number of 1353974-29-4.
The compound is synthesized through various chemical processes involving commercially available precursors. It is not naturally occurring but is produced in laboratory settings for research and industrial applications.
[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid falls under the category of amino acids and derivatives, specifically as a pyrrolidine derivative. Its classification as an amino acid derivative allows it to participate in biochemical pathways similar to those of natural amino acids.
The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Commonly used solvents include dimethylformamide and ether, while catalysts such as acetic acid can facilitate certain reactions. The synthesis may also employ continuous flow reactors for industrial-scale production to enhance efficiency.
The molecular structure of [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid features:
The compound's molecular weight is approximately 262.35 g/mol, with a melting point that varies based on purity and synthesis method. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure.
[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for [(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Its structural similarities to natural substrates allow it to effectively bind to active sites or allosteric sites on proteins.
Relevant data from analyses typically include melting point ranges, solubility profiles, and spectral data confirming structural integrity.
[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid has diverse applications across several scientific fields:
The 1-benzyl-substituted pyrrolidine core serves as the foundational scaffold governing target engagement, particularly with neuropharmacologically relevant transporters. The N-benzyl moiety (C₆H₅CH₂-) enables π-π stacking interactions with aromatic residues in the binding pockets of GABA transporters (GATs), as evidenced by structure-activity relationship (SAR) studies on analogous GAT3 inhibitors [2]. Systematic modifications reveal that:
Conformational rigidity imposed by the pyrrolidine ring optimizes spatial positioning of the benzyl and ethyl-amino-acetic acid groups. Azetidine analogs (smaller ring) show diminished potency, while piperidine analogs (larger ring) abolish activity, confirming strict size-dependence for hGAT3 binding [2].
Table 1: Impact of Pyrrolidine Substitution on hGAT3 Inhibition
Substituent at N1 | Inhibition at 100 μM (%) | Relative Potency |
---|---|---|
Benzyl | 98 | 1.00 (Reference) |
Methyl | 8 | 0.08 |
4-Fluorobenzyl | 65 | 0.66 |
Cyclohexylmethyl | 12 | 0.12 |
Data derived from SAR profiling of pyrrolidine-based hGAT3 inhibitors [2].
The ethyl-amino-acetic acid group (-N(CH₂CH₃)CH₂COOH) dictates conformational flexibility and ionic interactions critical for target binding. Key determinants include:
Molecular dynamics simulations indicate the ethyl group adopts a gauche conformation relative to the pyrrolidine methylene bridge, orienting the acetic acid moiety toward extracellular loop residues. N-Ethyl-to-N-methyl substitution diminishes potency 5-fold, while bulkier N-propyl analogs show steric clashes [2] [7].
Table 2: Conformational Parameters of Ethyl-Amino-Acetic Acid Moiety
Modification | Conformation | hGAT3 IC₅₀ (μM) |
---|---|---|
-N(Et)CH₂COOH | Gauche | 0.9 |
-N(Me)CH₂COOH | Partially eclipsed | 4.5 |
-N(Et)CH₂CH₂COOH | Extended | >100 |
-N(Et)CH₂CONH₂ (amide) | Linear | >100 |
Structural data inferred from activity correlations in constrained isoserine analogs [2] [7].
The (S)-configuration at the pyrrolidine C2 position is critical for target selectivity. Enantiomeric pairs exhibit stark differences:
Stereochemical constraints in conformationally locked analogs (e.g., (2S,2'S)-pyrrolidine derivatives) enhance selectivity by minimizing off-target binding. Diastereomers with (2R,2'S) configurations show >50-fold drops in hGAT3 inhibition, attributed to misalignment of cationic/anionic centers within the binding site [2]. The benzyl and acetic acid groups occupy chiral subpockets in GAT3, as confirmed by co-crystallization studies of related inhibitors [2].
Table 3: Stereochemical Influence on Selectivity Profiles
Stereochemistry | hGAT3 IC₅₀ (μM) | TauT IC₅₀ (μM) | Selectivity (TauT/hGAT3) |
---|---|---|---|
(2S,2'S) | 0.9 | 48 | 53 |
(2R,2'S) | 52 | >100 | <2 |
(2S,2'R) | 46 | 55 | 1.2 |
Racemic | 4.3 | 12 | 2.8 |
Pharmacological data from [³H]GABA uptake assays [2].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8